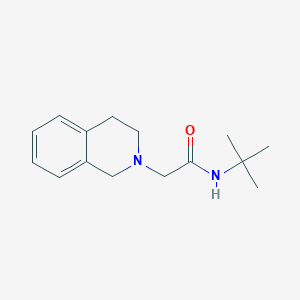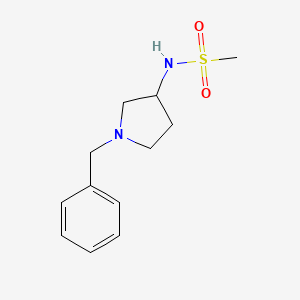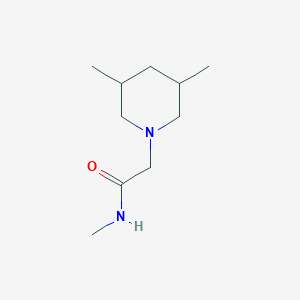![molecular formula C10H14BrNO2S B7566172 N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)
N-[1-(4-bromophenyl)propyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-bromophenyl)propyl]methanesulfonamide, also known as BPPM, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that can selectively target certain enzymes and receptors, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of N-[1-(4-bromophenyl)propyl]methanesulfonamide varies depending on the specific enzyme or receptor it targets. For example, N-[1-(4-bromophenyl)propyl]methanesulfonamide inhibits histone deacetylases by binding to the zinc ion in the enzyme's active site, preventing it from deacetylating histone proteins. On the other hand, N-[1-(4-bromophenyl)propyl]methanesulfonamide inhibits proteasomes by binding to the enzyme's catalytic site, blocking its ability to degrade proteins. By selectively targeting these molecules, N-[1-(4-bromophenyl)propyl]methanesulfonamide can modulate various biological processes and pathways.
Biochemical and physiological effects:
N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to have various biochemical and physiological effects in different research contexts. For example, in cancer biology, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially leading to tumor regression. In neuroscience, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to modulate synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. In immunology, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, potentially reducing inflammation in various disease states.
实验室实验的优点和局限性
One of the main advantages of using N-[1-(4-bromophenyl)propyl]methanesulfonamide in lab experiments is its high selectivity for certain enzymes and receptors. This allows researchers to study specific biological processes without affecting other pathways. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-[1-(4-bromophenyl)propyl]methanesulfonamide is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide may not be effective in all research contexts, as its mechanism of action is highly specific.
未来方向
There are several potential future directions for N-[1-(4-bromophenyl)propyl]methanesulfonamide research. One area of interest is the development of N-[1-(4-bromophenyl)propyl]methanesulfonamide analogs with improved potency and selectivity. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide could be used in combination with other drugs to enhance their therapeutic effects. Finally, N-[1-(4-bromophenyl)propyl]methanesulfonamide could be used in conjunction with genetic or epigenetic tools to better understand the underlying mechanisms of various biological processes.
合成方法
The synthesis of N-[1-(4-bromophenyl)propyl]methanesulfonamide involves several steps. First, 4-bromobenzylamine is reacted with propionyl chloride to form N-(4-bromobenzyl)propionamide. Next, this intermediate is reacted with methanesulfonyl chloride to give N-[1-(4-bromophenyl)propyl]methanesulfonamide. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved by recrystallization.
科学研究应用
N-[1-(4-bromophenyl)propyl]methanesulfonamide has been used in a wide range of scientific research fields, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the activity of various enzymes and receptors, such as histone deacetylases, proteasomes, and TRPA1 channels. By selectively targeting these molecules, N-[1-(4-bromophenyl)propyl]methanesulfonamide can help researchers to better understand the underlying mechanisms of various diseases and develop new therapeutic strategies.
属性
IUPAC Name |
N-[1-(4-bromophenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-10(12-15(2,13)14)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSHZYYNCSPUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)


![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)


![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)

![N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)